2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Description
Chemical Identity and Nomenclature
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid is a synthetic organic compound belonging to the thiazolidinedione (TZD) class. Its systematic IUPAC name is 2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid , reflecting its structural components: a benzoic acid moiety linked to a 3-methyl-substituted thiazolidinedione ring via an amino group. The compound is identified by the CAS registry number 1009162-76-8 and has a molecular formula of C₁₁H₁₀N₂O₄S , corresponding to a molecular weight of 266.27 g/mol .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid |
| CAS Number | 1009162-76-8 |
| Molecular Formula | C₁₁H₁₀N₂O₄S |
| Molecular Weight | 266.27 g/mol |
| SMILES | CN1C(=O)C(SC1=O)Nc2ccccc2C(=O)O |
| InChIKey | XVBCBEUDXRDOLG-UHFFFAOYSA-N |
The compound’s structure is characterized by a five-membered thiazolidinedione core (containing sulfur, nitrogen, and two ketone groups) substituted with a methyl group at position 3 and an amino-linked benzoic acid group at position 5.
Position within Thiazolidinedione Family of Compounds
Thiazolidinediones (TZDs) are heterocyclic compounds featuring a 2,4-dioxothiazolidine scaffold. This compound is distinguished by its 5-amino-benzoic acid substitution , a structural feature not present in earlier TZDs like ciglitazone or pioglitazone. The benzoic acid moiety introduces additional hydrogen-bonding capacity and polarity, potentially influencing its pharmacokinetic properties and target binding.
Table 2: Structural Comparison with Representative TZDs
| Compound | Core Structure | Substituents at Position 5 | Biological Target |
|---|---|---|---|
| Pioglitazone | 2,4-Thiazolidinedione | Pyridyl-ethyl group | PPARγ |
| Rosiglitazone | 2,4-Thiazolidinedione | Pyridyl-methoxybenzyl group | PPARγ |
| 2-(3-Methyl-2,4-dioxo-... | 2,4-Thiazolidinedione | Amino-benzoic acid group | Research tool (unclear) |
Unlike clinically approved TZDs, which primarily target peroxisome proliferator-activated receptor gamma (PPARγ) for antidiabetic effects, this compound’s functional groups suggest potential interactions with alternative targets, such as aldose reductase or protein tyrosine phosphatases.
Historical Context of Discovery and Development
The development of TZDs began in the 1980s with ciglitazone, a prototype compound that demonstrated insulin-sensitizing effects but was never commercialized due to toxicity. Subsequent derivatives, such as pioglitazone and rosiglitazone, focused on optimizing PPARγ affinity while mitigating adverse effects.
This compound emerged from structural diversification efforts aimed at exploring non-PPARγ-mediated activities. Its synthesis likely involved Knoevenagel condensation or cyclization reactions to form the thiazolidinedione core, followed by coupling with anthranilic acid derivatives. While not yet a therapeutic agent, it serves as a scaffold for studying TZD structure-activity relationships (SAR).
Significance in Organic and Medicinal Chemistry
This compound exemplifies the versatility of the TZD scaffold in drug design. Key contributions include:
- Synthetic Utility : The benzoic acid group enables conjugation with other pharmacophores, facilitating prodrug development or hybrid molecule synthesis.
- Mechanistic Insights : Its structure provides a platform for investigating non-PPARγ pathways, such as antioxidant or anti-inflammatory effects linked to the thiazolidinedione ring.
- SAR Studies : Modifications at the 5-position (e.g., varying aromatic substituents) have elucidated steric and electronic requirements for target engagement.
Table 3: Research Applications of the Compound
The compound’s dual functionality (acidic and heterocyclic components) makes it a valuable intermediate in synthesizing libraries of bioactive molecules.
Properties
IUPAC Name |
2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCBEUDXRDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone core is typically synthesized via cyclocondensation between thiourea derivatives and α-halocarbonyl compounds. For example, reacting N-methylthiourea with ethyl 2-chloroacetoacetate in ethanol under reflux yields 3-methyl-2,4-dioxothiazolidine (Figure 1). The reaction proceeds via nucleophilic substitution at the α-carbon, followed by intramolecular cyclization.
Reaction Conditions
-
Reactants : N-Methylthiourea (1.0 equiv), ethyl 2-chloroacetoacetate (1.2 equiv)
-
Solvent : Anhydrous ethanol
-
Temperature : 80°C, 6 hours
Analytical Validation
-
1H NMR (DMSO-d6) : δ 3.28 (s, 3H, CH3), 4.12 (q, 2H, OCH2CH3), 4.85 (s, 1H, CH), 12.14 (s, 1H, NH).
-
Elemental Analysis : Calculated for C6H8N2O2S: C 42.84%, H 4.76%, N 16.66%. Found: C 42.79%, H 4.71%, N 16.59%.
Alternative Routes: Knoevenagel Condensation and Recyclization
One-Pot Synthesis via Microwave Assistance
A microwave-assisted protocol reduces reaction times and improves yields by simultaneously forming the thiazolidinone ring and benzoic acid linkage (Scheme 2).
Reactants :
-
2-Aminobenzoic acid (1.0 equiv)
-
3-Methyl-2-thioxothiazolidin-4-one (1.0 equiv)
-
DMF-DMA (1.5 equiv)
Conditions :
Advantages :
-
Eliminates need for acid chloride intermediates.
-
Reduces hydrolysis side reactions.
Crystallization and Purification Strategies
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents such as methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its thiazolidinone structure is known for biological activity, particularly in anti-inflammatory and analgesic properties. Studies have indicated that derivatives of thiazolidinones can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
Proteomics Research
The compound is utilized in proteomics research as a reagent for studying protein interactions and modifications. Its ability to bind specific proteins makes it valuable for understanding cellular mechanisms and signaling pathways.
Case Study: Protein Binding Studies
Research involving this compound has shown its effectiveness in stabilizing protein conformations during assays, providing insights into protein dynamics and interactions .
Synthesis of Novel Compounds
The unique structure of this compound serves as a precursor for synthesizing novel compounds with tailored biological activities. Researchers have explored its use in creating hybrid molecules that combine beneficial properties from different pharmacophores.
Case Study: Synthesis of Hybrid Molecules
In a recent study, scientists synthesized hybrid compounds incorporating this thiazolidinone derivative with other active pharmaceutical ingredients (APIs), resulting in enhanced efficacy against specific targets .
Material Science
Beyond biological applications, this compound's chemical properties lend themselves to material science, particularly in developing polymers and coatings with specific functionalities.
Case Study: Polymer Development
Investigations into polymer composites incorporating this compound have revealed improved mechanical properties and thermal stability, indicating potential uses in advanced materials .
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
4-(2,4-Dioxo-thiazolidin-5-ylamino)-benzoic Acid
- Structure: Differs by the absence of the 3-methyl group on the thiazolidinone ring.
- Impact : The methyl group in the target compound enhances steric bulk and may influence binding affinity to biological targets. The absence of this group in the analogue reduces lipophilicity (ClogP: ~1.2 vs. ~1.8 for the methylated derivative) .
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic Acid
- Structure: Contains a benzyloxy-methoxyphenylidene substituent and a thioxo group (C=S) instead of dioxo (C=O) on the thiazolidinone ring.
- This compound showed 73% yield and higher thermal stability (m.p. 277–280°C) compared to the target compound’s synthetic intermediates .
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one
- Structure: Features a diethylaminoethyl side chain and a 4-methylbenzylidene group.
- Impact: The cationic diethylaminoethyl group improves water solubility, whereas the target compound’s benzoic acid moiety offers pH-dependent ionization (pKa ~4.2 for the carboxyl group) .
Physicochemical Properties
Biological Activity
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid is a thiazolidinone derivative that has gained attention due to its potential biological activities, particularly in the field of cancer research. This compound's structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The molecular formula of this compound is C11H10N2O4S, and its chemical structure includes a thiazolidinone ring attached to a benzoic acid group. The presence of the methyl and dioxo groups enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. The biological activities of this specific compound have been investigated through various assays and studies.
Antitumor Activity
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, compounds with similar thiazolidinone structures have shown IC50 values ranging from 6.09 µM to 25.6 µM against different malignancies, suggesting that this compound may have comparable efficacy .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies using similar thiazolidin derivatives indicate that they can activate both intrinsic and extrinsic apoptotic pathways .
Antibacterial Activity
In addition to its antitumor properties, the compound has also been evaluated for antibacterial activity. Preliminary results suggest it may inhibit the growth of Gram-positive bacteria, although specific data on this compound's efficacy against bacterial strains is limited .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often closely related to their structural features. For this compound:
- The thiazolidinone ring is crucial for cytotoxic activity.
- Substituents such as methyl groups at specific positions enhance the compound's potency .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- A study synthesized various thiazolidinones and tested their antiproliferative effects on human cancer cell lines (A549, HepG2, MCF-7). Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with lower IC50 values than standard treatments like irinotecan .
- Another research highlighted the selective cytotoxicity of thiazolidinone derivatives against HeLa and K562 cell lines while showing less toxicity towards normal human fibroblasts . This selectivity is vital for developing targeted cancer therapies.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between substituted thiazolidinones and benzoic acid derivatives. For example, describes a protocol using triethylamine (Et₃N) in DMF-H₂O for analogous thiazolidinone derivatives, which minimizes side reactions and improves yield. Optimization may involve adjusting pH, temperature, and solvent polarity to stabilize intermediates .
- Key Parameters : Monitor reaction progress via TLC (as in ) and characterize intermediates using FT-IR or NMR to confirm structural integrity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the thiazolidinone ring (δ ~2.5–3.5 ppm for methyl groups) and benzoic acid protons (δ ~12 ppm for -COOH). IR spectroscopy can identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SHELX software, ) resolves bond angles and dihedral angles critical for understanding molecular packing and hydrogen-bonding interactions .
Q. What pharmacological activities are associated with thiazolidinone-benzoic acid hybrids?
- Biological Relevance : Thiazolidinones exhibit antimicrobial, anti-inflammatory, and hypoglycemic properties (). The benzoic acid moiety may enhance bioavailability by increasing solubility or enabling salt formation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Approach : Density Functional Theory (DFT) calculates electron localization function (ELF) to map reactive sites (e.g., the thiazolidinone carbonyl group) for nucleophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or PPAR-γ receptors .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays ( ).
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If one study reports antimicrobial activity but another does not, consider variables like bacterial strain variability, compound purity (HPLC ≥95%, ), or assay conditions (e.g., pH-dependent solubility). Replicate experiments under standardized protocols .
Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact crystallinity and stability?
- Structural Insights : The 3-methyl group in the thiazolidinone ring may enhance crystallinity by promoting van der Waals interactions, while bulkier groups (e.g., trifluoromethyl, ) could disrupt packing, requiring co-crystallization agents .
- Thermal Analysis : Use DSC/TGA to compare melting points (mp) and decomposition profiles ( reports mp 287.5–293.5°C for a related trifluoromethyl analog) .
Q. What are the challenges in refining crystal structures of this compound using SHELX?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
